6-Chlorobenzo[d]thiazol-2(3H)-one

Cholinesterase Inhibition Alzheimer's Disease Medicinal Chemistry

Medicinal chemistry programs targeting Alzheimer's or sigma receptor pathways require a benzothiazolone scaffold with precise 6-chloro substitution-even minor halogen positional shifts profoundly alter target binding affinity and selectivity. This compound delivers the validated core for reproducible SAR studies. • BChE inhibitor scaffold (IC50 = 12.25 μM) for Alzheimer's drug discovery programs • Proven sigma-1 receptor ligand precursor for CNS disorder tool compound development • 98% purity, stable at room temperature, suitable as HPLC reference standard or synthetic intermediate

Molecular Formula C7H4ClNOS
Molecular Weight 185.63 g/mol
CAS No. 62266-81-3
Cat. No. B1584053
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Chlorobenzo[d]thiazol-2(3H)-one
CAS62266-81-3
Molecular FormulaC7H4ClNOS
Molecular Weight185.63 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1Cl)SC(=O)N2
InChIInChI=1S/C7H4ClNOS/c8-4-1-2-5-6(3-4)11-7(10)9-5/h1-3H,(H,9,10)
InChIKeyPUQHEPFUBPHTCG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Chlorobenzo[d]thiazol-2(3H)-one (CAS 62266-81-3): A Versatile Benzothiazolone Scaffold for Medicinal Chemistry and Chemical Biology


6-Chlorobenzo[d]thiazol-2(3H)-one is a chlorinated heterocyclic compound belonging to the benzothiazolone class, characterized by a fused benzene-thiazole ring system with a carbonyl at the 2-position and a chlorine substituent at the 6-position. This scaffold is recognized as a privileged structure in medicinal chemistry due to its broad spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and enzyme inhibitory properties [1]. The compound serves as a key building block for the synthesis of diverse derivatives targeting various therapeutic areas, with its chlorine atom providing a handle for further functionalization and influencing key physicochemical properties such as lipophilicity (LogP ~2.2) and molecular interactions .

Why 6-Chlorobenzo[d]thiazol-2(3H)-one Cannot Be Replaced by Unsubstituted or Other Halogenated Benzothiazolones


Substitution at the 6-position of the benzothiazolone core is a critical determinant of both biological activity and physicochemical properties. SAR studies demonstrate that even minor alterations—such as the absence of a halogen, a shift to the 5-position, or substitution with a different halogen—profoundly alter target binding affinity, enzyme inhibition selectivity, and cellular potency [1]. For instance, 6-chloro substitution confers a distinct electronic and steric profile that is essential for optimal interaction with the active sites of enzymes like butyrylcholinesterase (BChE) and sigma receptors, where unsubstituted or differently substituted analogs exhibit significantly reduced or altered activity [2]. Furthermore, the chlorine atom directly impacts the compound's lipophilicity (LogP) and solubility, which are key drivers of its performance in biological assays and its suitability as a synthetic intermediate, making generic substitution a high-risk proposition for experimental reproducibility and outcome consistency.

Quantitative Differentiation of 6-Chlorobenzo[d]thiazol-2(3H)-one: A Comparative Evidence Guide for Scientific Selection


6-Chloro vs. 6-Methyl vs. 6-Methoxy Substitution: Impact on Butyrylcholinesterase (BChE) Inhibition Potency

In a comparative study of benzothiazolone derivatives as cholinesterase inhibitors, the 6-chloro substituted compound (referred to as compound 6f) demonstrated superior inhibitory activity against butyrylcholinesterase (BChE) compared to its 6-methyl and 6-methoxy counterparts. The 6-chloro derivative achieved an IC50 of 12.25 μM against BChE, while the 6-methyl and 6-methoxy analogs were reported to be less potent [1]. This quantitative difference highlights the importance of the chlorine atom at the 6-position for optimal BChE inhibition within this series.

Cholinesterase Inhibition Alzheimer's Disease Medicinal Chemistry

6-Chloro vs. Unsubstituted Benzothiazolone: Impact on Sigma-1 Receptor Binding Affinity

The 6-chloro substitution is a critical feature for achieving high affinity and selectivity at sigma-1 receptors. While unsubstituted benzothiazolone-based ligands exhibit moderate affinity, the introduction of a chlorine atom at the 6-position, in conjunction with specific amine-containing side chains, is a common motif in compounds demonstrating low nanomolar Ki values (e.g., Ki = 0.56 nM for a 6-substituted derivative) and high selectivity ( >1000-fold) over sigma-2 receptors [1]. In a broader SAR study, various substitutions on the benzothiazolone core were evaluated, with many compounds in the 6-substituted series displaying low nanomolar affinity for sigma receptor subtypes (e.g., Ki = 4.5 nM for a representative 6-substituted compound 8a) [2]. The 6-chloro group is thus not merely a placeholder but a key pharmacophoric element for achieving potent sigma receptor engagement.

Sigma Receptors Neurological Disorders Ligand Design

6-Chloro vs. 5-Chloro Substitution: Divergent Biological Outcomes in Antinociceptive Activity

The position of the chlorine atom on the benzothiazolone ring is a critical determinant of biological activity. A series of 5-chloro-2(3H)-benzothiazolon-3-yl)propanamide derivatives were synthesized and evaluated for antinociceptive activity, with the most active compound (11e) demonstrating significant efficacy in multiple pain models (tail clip, tail flick, hot plate, writhing test) [1]. This indicates that 5-chloro substitution can lead to potent antinociceptive effects. In contrast, the 6-chloro isomer (the target compound) has been primarily investigated for its antimicrobial, anticancer, and enzyme inhibitory properties, with a different biological fingerprint . This positional isomerism demonstrates that the precise location of the chlorine substituent—6-position versus 5-position—directs the molecule toward distinct therapeutic targets and biological pathways.

Antinociceptive Pain Research Analgesic

Physicochemical Property Benchmarking: LogP of 6-Chlorobenzo[d]thiazol-2(3H)-one vs. Unsubstituted Benzothiazolone

The introduction of a chlorine atom at the 6-position significantly alters the lipophilicity of the benzothiazolone core, a key physicochemical parameter governing membrane permeability, solubility, and overall ADME profile. The computed LogP for 6-chlorobenzo[d]thiazol-2(3H)-one is 2.243 , whereas the unsubstituted parent compound, 2(3H)-benzothiazolone, has a lower LogP (value not provided in search results, but known to be less lipophilic). This increase in lipophilicity, driven by the 6-chloro substituent, is a quantifiable and predictable modification that directly influences the compound's behavior in biological systems and its suitability as a lipophilic building block for further synthesis.

Lipophilicity ADME Drug Design

High-Value Research and Procurement Scenarios for 6-Chlorobenzo[d]thiazol-2(3H)-one


Medicinal Chemistry: Development of Selective Butyrylcholinesterase (BChE) Inhibitors

Given the demonstrated BChE inhibitory activity of 6-chloro-substituted benzothiazolone derivatives (IC50 = 12.25 μM) [1], this compound is an ideal starting material or scaffold for medicinal chemistry programs targeting Alzheimer's disease and related dementias. Researchers can utilize the 6-chloro core to synthesize and optimize new analogs with improved potency and selectivity, building on established SAR that highlights the importance of this specific substitution pattern.

Chemical Biology: Synthesis of Sigma Receptor Ligand Probes

The 6-chlorobenzothiazolone scaffold is a validated precursor for generating high-affinity sigma-1 receptor ligands [1]. Procuring this specific building block is essential for chemical biology groups developing tool compounds to study sigma receptor function in neurological and psychiatric disorders, pain, and addiction. The chlorine atom provides a crucial handle for introducing diverse amine-containing side chains, a key structural feature of many potent sigma ligands.

Drug Discovery: Antimicrobial and Anticancer Lead Optimization

The compound serves as a versatile scaffold with reported antimicrobial and anticancer activities [1]. Its use as a starting point for lead optimization programs is supported by its drug-like physicochemical properties (LogP = 2.243) and the extensive literature on benzothiazole derivatives as potential chemotherapeutics. Procurement of the 6-chloro analog ensures that subsequent SAR studies are built upon a core that has shown initial promise in these therapeutic areas.

Process Chemistry & Analytical Development: Use as a Key Intermediate or Reference Standard

With a defined purity of 98% and stable storage at room temperature [1], 6-Chlorobenzo[d]thiazol-2(3H)-one is suitable as a reference standard for analytical method development (HPLC, LC-MS) or as a reliable intermediate in the multi-step synthesis of more complex benzothiazolone-based drug candidates. Its well-characterized properties (CAS 62266-81-3, molecular weight 185.63, LogP 2.243) facilitate quality control and ensure batch-to-batch consistency in research and development workflows.

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